3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

描述

Structural Characterization of 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone

Molecular Architecture and IUPAC Nomenclature

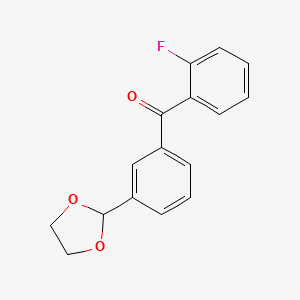

The molecular structure of this compound is characterized by its systematic International Union of Pure and Applied Chemistry nomenclature as [3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone. This naming convention precisely describes the compound's structural organization, consisting of two phenyl rings connected through a central carbonyl group, with specific substitution patterns that define its unique chemical identity.

The molecular formula C₁₆H₁₃FO₃ indicates a relatively compact structure with a molecular weight of 272.27 grams per mole. The compound is registered under Chemical Abstracts Service number 898759-28-9, providing a unique identifier for database searches and regulatory documentation. The structural framework features a benzophenone core, which serves as the fundamental scaffold upon which the distinctive substituents are positioned.

The 1,3-dioxolane substituent represents a five-membered heterocyclic ring containing two oxygen atoms in a 1,3-arrangement, which contributes significantly to the compound's chemical behavior and potential for hydrogen bonding interactions. This cyclic acetal structure is attached to the meta position of one phenyl ring, creating an asymmetric substitution pattern that influences the molecule's overall geometry and electronic distribution.

The fluorine atom positioned at the ortho location of the second phenyl ring introduces additional complexity through its strong electron-withdrawing properties and capacity for unique intermolecular interactions. The combination of these structural features creates a molecule with distinct physical and chemical properties that differentiate it from both unsubstituted benzophenone and simpler fluorinated derivatives.

Crystallographic Analysis and Conformational Isomerism

Crystallographic investigations of benzophenone derivatives reveal significant insights into the conformational behavior and solid-state packing arrangements of these compounds. Research into benzophenone molecular conformations demonstrates that these molecules exhibit considerable flexibility in their solid-state structures, with the dihedral angle between phenyl rings serving as a critical parameter for understanding their three-dimensional arrangements.

Studies of benzophenone compounds in various crystalline environments have revealed that the molecules can adopt different conformational states depending on the nature of their substituents and the constraints imposed by the crystal lattice. The presence of the 1,3-dioxolane ring system in this compound is expected to influence the conformational preferences significantly, as this bulky substituent can introduce steric interactions that affect the preferred orientation of the phenyl rings.

Conformational energy calculations for benzophenone derivatives indicate that the energy barrier to rotation between phenyl rings is influenced by both electronic and steric factors. For the benzophenone radical anion, computational studies have identified low-energy configurations with phenyl rings counter-rotated by approximately 30 degrees from the planar form, with energy barriers for concerted rotation calculated to be in the range of 5-7 kilocalories per mole.

The fluorine substitution pattern in this compound introduces additional considerations for conformational analysis. Fluorine atoms can participate in weak intermolecular interactions that influence crystal packing, and the electron-withdrawing nature of fluorine can affect the electronic distribution across the conjugated system, potentially altering the preferred conformational states relative to unsubstituted benzophenone derivatives.

Configurational isomerism studies in related benzophenone systems have demonstrated that solid-state transitions between different conformational forms can occur, providing examples of thermally induced rearrangements that are observable only in the crystalline state. These findings suggest that this compound may exhibit similar conformational polymorphism, with different crystal forms potentially accessible under varying crystallization conditions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. The compound's Simplified Molecular Input Line Entry System representation as C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F indicates the presence of multiple distinct chemical environments that produce characteristic resonances in nuclear magnetic resonance spectra.

The 1,3-dioxolane ring system contributes distinctive signals in the aliphatic region of proton nuclear magnetic resonance spectra, typically appearing as multipets in the range of 3.8-4.8 parts per million. These signals arise from the methylene protons of the five-membered ring, which experience diastereotopic effects due to the asymmetric nature of the ring substitution. The acetal proton attached to the aromatic ring generally resonates further downfield, typically around 5.0-6.0 parts per million, due to deshielding effects from both the ring oxygen atoms and the adjacent aromatic system.

The aromatic region of the proton nuclear magnetic resonance spectrum displays complex multipets characteristic of substituted benzophenone derivatives. The fluorine-substituted phenyl ring produces signals that exhibit coupling to the fluorine nucleus, resulting in characteristic doublet or multiplet patterns depending on the proximity of individual protons to the fluorine substituent. These fluorine-proton coupling constants typically range from 7-10 Hertz for ortho couplings and smaller values for meta and para interactions.

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| Dioxolane CH₂ | 3.8-4.8 | Multiplet | Diastereotopic splitting |

| Acetal CH | 5.0-6.0 | Triplet/Multiplet | Vicinal coupling |

| Aromatic H (non-fluorinated ring) | 7.0-8.0 | Complex multiplet | Aromatic coupling |

| Aromatic H (fluorinated ring) | 7.0-8.0 | Doublet/Multiplet | Fluorine coupling |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule. The carbonyl carbon typically resonates around 190-200 parts per million, characteristic of aromatic ketones. The aromatic carbons display a range of chemical shifts depending on their substitution patterns and proximity to electron-withdrawing or electron-donating groups. The fluorine-bearing carbon experiences significant downfield shifting due to the strong electron-withdrawing effect of the halogen substituent.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes present in this compound, with characteristic absorption bands corresponding to specific functional groups and structural features. The carbonyl stretching vibration represents one of the most diagnostic features, typically appearing as a strong absorption band in the region of 1650-1700 wavenumbers.

The presence of the 1,3-dioxolane ring contributes several characteristic absorptions to the infrared spectrum. Carbon-oxygen stretching vibrations from the acetal linkages typically appear in the range of 1000-1300 wavenumbers, while carbon-hydrogen stretching modes from the ring methylene groups contribute to absorptions in the 2800-3000 wavenumber region. The acetal carbon-hydrogen stretching mode often appears as a distinct band around 2950-3000 wavenumbers, distinguishable from typical alkyl carbon-hydrogen stretches.

Aromatic carbon-carbon stretching vibrations produce characteristic patterns in the 1400-1600 wavenumber region, with the exact frequencies influenced by the nature and position of substituents on the aromatic rings. The fluorine substitution affects the aromatic stretching modes through both electronic and mechanical coupling effects, potentially shifting certain bands relative to unsubstituted systems.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O stretch | 1650-1700 | Strong | Aromatic ketone |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Ring vibrations |

| Acetal C-O stretch | 1000-1300 | Medium | Dioxolane ring |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic hydrogen |

| Aliphatic C-H stretch | 2800-3000 | Medium | Dioxolane methylene |

The fingerprint region below 1500 wavenumbers contains numerous bands corresponding to bending and skeletal vibrations that are highly characteristic of the specific molecular structure. These bands, while complex to assign individually, provide a unique spectroscopic fingerprint that can be used for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through analysis of fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 272, corresponding to the molecular weight of the intact compound. This peak serves as the base for understanding the fragmentation pathways that occur under electron impact or other ionization conditions.

Mass spectrometric analysis of benzophenone derivatives typically involves several characteristic fragmentation pathways. The most common initial fragmentation involves loss of the carbonyl oxygen or cleavage of the carbon-carbon bond adjacent to the carbonyl group, producing acylium ion fragments that retain the aromatic substitution patterns of the original molecule. For this compound, fragmentation is expected to produce ions corresponding to the fluorinated benzoyl fragment and the dioxolane-substituted benzoyl fragment.

The 1,3-dioxolane ring system may undergo characteristic fragmentations involving loss of the acetal functionality or ring-opening reactions that produce smaller organic fragments. These fragmentation patterns can provide confirmatory evidence for the presence and position of the dioxolane substituent, as the mass differences between fragments can be correlated with specific structural features.

Fluorine substitution influences both the stability of fragment ions and the relative intensities of different fragmentation pathways. The electron-withdrawing nature of fluorine can stabilize certain carbocation intermediates while destabilizing others, leading to characteristic intensity patterns that can be used for structural identification.

| Fragment Ion | m/z Value | Assignment | Relative Intensity |

|---|---|---|---|

| Molecular ion | 272 | [M]⁺- | Variable |

| Fluorobenzoyl | 123 | [C₇H₄FO]⁺ | Medium-High |

| Dioxolane-benzyl | 149 | [C₉H₉O₂]⁺ | Medium |

| Base peak | Variable | Most stable fragment | High |

The analysis of fragmentation patterns requires careful consideration of the ionization method employed, as different techniques such as electron impact, chemical ionization, or electrospray ionization can produce distinctly different fragmentation behaviors. Soft ionization methods may preserve the molecular ion more effectively, while harder ionization conditions promote extensive fragmentation that provides detailed structural information about the molecule's constituent parts.

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANVVOWCIOAPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645073 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-28-9 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Benzophenone Core with Fluorine Substitution

The initial step involves synthesizing or obtaining a fluorobenzophenone precursor. This can be achieved by Friedel-Crafts acylation of fluorobenzene with benzoyl chloride or by other aromatic substitution methods that introduce the fluorine atom at the desired position on the benzophenone framework.

Purification

After the reaction, purification is performed using recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the pure 3'-(1,3-Dioxolan-2-Yl)-2-fluorobenzophenone.

Industrial synthesis of this compound employs similar synthetic routes but optimized for scale, cost, and safety. Continuous flow reactors are often used to improve reaction control, yield, and reproducibility. Automated systems facilitate consistent quality and minimize human error. Purification at scale may involve crystallization and preparative chromatography.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of fluorobenzophenone precursor | Friedel-Crafts acylation or aromatic substitution | Requires control of regioselectivity for fluorine placement |

| 2 | Acetalization to form 1,3-dioxolane ring | Ethylene glycol, Brønsted or Lewis acid catalyst, anhydrous solvent, reflux | Removal of water critical for yield; catalyst choice affects reaction rate |

| 3 | Purification | Recrystallization or chromatography | Ensures high purity for research or industrial use |

- The acetalization step is sensitive to reaction conditions; temperature and catalyst type significantly influence yield and selectivity.

- The presence of the fluorine atom affects the electronic environment of the benzophenone, which can influence the rate of acetal formation.

- Studies indicate that the dioxolane ring acts as a protecting group for the carbonyl, allowing further functionalization without affecting the ketone moiety.

- The compound can undergo further chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are facilitated by the stability of the dioxolane ring under mild conditions.

The preparation of this compound is a well-established multi-step process involving the synthesis of a fluorobenzophenone precursor followed by acetalization with ethylene glycol under acidic catalysis. Optimization of reaction conditions, including catalyst choice, solvent, and temperature, is crucial for high yield and purity. Industrial methods adapt these steps for scale and efficiency using continuous flow and automated purification techniques. This compound’s unique structure makes it a valuable intermediate in organic synthesis and related research fields.

化学反应分析

Types of Reactions: 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

作用机制

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The fluorine atom can enhance the compound’s reactivity and stability by influencing electronic properties .

相似化合物的比较

Table 1: Key Properties of Selected Benzophenone Derivatives

*Estimated based on analog 2-Chloro-3'-(1,3-Dioxolan-2-YL)-4-fluorobenzophenone . †Higher XLogP3 due to trifluoromethyl group enhancing lipophilicity. ‡Bromine’s polarizability contributes to increased XLogP3.

Substituent Effects on Physicochemical Properties

- Lipophilicity (XLogP3): The trifluoromethyl derivative exhibits the highest XLogP3 (4.1), attributed to the strong electron-withdrawing and hydrophobic nature of the CF₃ group. In contrast, the cyano-substituted analog (XLogP3 = 2.8) shows reduced lipophilicity due to the polar nitrile group .

- Hydrogen Bonding: Compounds with fluorine or chlorine substituents (e.g., 2-Chloro-3'-(1,3-Dioxolan-2-YL)-4-fluorobenzophenone) have higher hydrogen bond acceptor counts (4–5), enhancing solubility in polar solvents compared to methyl- or bromine-substituted analogs .

生物活性

3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzophenone core with a dioxolane ring and a fluorine atom at the 2-position. Its structural formula is represented as follows:

This structure contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.

- Receptors : It can bind to specific receptors, modulating signal transduction pathways.

- DNA/RNA Interaction : Potential interactions with nucleic acids could influence gene expression.

These interactions can lead to various biological effects, including antimicrobial activity and potential anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example, derivatives of fluorobenzophenone have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MA-1156 | 15 | 16 µM |

| MA-1115 | 16 | 32 µM |

| MA-1116 | 16 | 64 µM |

These results suggest that the introduction of fluorine enhances the antimicrobial efficacy of the compounds .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the potential anticancer properties of this compound. The compound exhibited selective cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 20 |

The results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have explored the biological applications of related compounds:

- Antimicrobial Efficacy : A study on fluoroaryl derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The presence of the dioxolane ring was crucial for enhancing bioactivity.

- Cytotoxic Effects : Research involving various cancer cell lines revealed that modifications on the benzophenone scaffold could lead to increased cytotoxic effects, with specific attention to the role of fluorine substitution in enhancing activity.

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could disrupt cellular membranes and interfere with metabolic processes in pathogens and cancer cells alike.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 3'-(1,3-Dioxolan-2-YL)-2-fluorobenzophenone?

Answer:

Key synthetic routes include:

- Halogen substitution : Reacting fluorobenzene derivatives with acylating agents (e.g., trifluoroacetyl chloride) under Friedel-Crafts conditions to introduce the benzophenone backbone .

- Protection strategies : Using ethylene glycol to protect ketone or aldehyde intermediates, forming the 1,3-dioxolane ring. For example, reacting a fluorinated benzaldehyde derivative with ethylene glycol under acid catalysis .

- Cross-coupling reactions : Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups.

Critical intermediates : 2-Fluorobenzophenone derivatives (e.g., 2-fluorobenzaldehyde) and halogenated precursors (e.g., 4-bromo analogs, as seen in structurally related compounds) .

Advanced: How can regioselectivity challenges during dioxolane ring formation be addressed?

Answer:

Regioselectivity issues arise when multiple reactive sites exist. Strategies include:

- Directing groups : Introducing electron-withdrawing groups (e.g., fluorine) to bias reactivity at specific positions .

- Catalytic control : Using Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states favoring dioxolane formation at the 3' position .

- Temperature modulation : Lower temperatures (<0°C) reduce side reactions, improving yield in protection/deprotection steps .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign aromatic proton environments and confirm dioxolane ring integration (e.g., characteristic peaks at δ 4.0–5.0 ppm for dioxolane protons) .

- ¹⁹F NMR : Detects fluorine chemical shifts (typically δ -110 to -120 ppm for aromatic fluorine) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve structural ambiguities in fluorinated benzophenones?

Answer:

- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DCM/hexane) to obtain high-quality single crystals .

- Data collection : Employ synchrotron radiation for high-resolution datasets, especially for fluorine-heavy structures .

- Refinement : Utilize SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for fluorine atoms .

- Validation tools : Check for data contradictions (e.g., R-factor discrepancies) using PLATON or Olex2 .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical intermediates : As a scaffold for fluorinated drug candidates (e.g., kinase inhibitors) due to fluorine’s metabolic stability .

- Materials science : Building block for photoactive polymers or liquid crystals, leveraging the benzophenone moiety’s UV absorption .

- Protecting group chemistry : The dioxolane ring temporarily masks reactive ketones during multi-step syntheses .

Advanced: How can contradictory computational and experimental data (e.g., bond lengths) be reconciled?

Answer:

- DFT optimization : Compare experimental XRD bond lengths (e.g., C-F: ~1.34 Å) with B3LYP/6-31G* calculations to identify outliers .

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to account for crystal packing forces .

- Dynamic effects : Use molecular dynamics (MD) to assess conformational flexibility not captured in static XRD structures .

Basic: How does the 1,3-dioxolane group influence the compound’s stability and reactivity?

Answer:

- Stability enhancement : The dioxolane ring protects ketones from nucleophilic attack, improving shelf life .

- Reactivity modulation : Electron-donating ether oxygens increase electron density on adjacent aryl rings, facilitating electrophilic substitutions .

- Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the ketone for downstream reactions .

Advanced: What are common crystallization challenges for fluorinated benzophenones, and how are they mitigated?

Answer:

- Polymorphism : Screen multiple solvent systems (e.g., ethanol, acetonitrile) to isolate thermodynamically stable forms .

- Twinned crystals : Use SHELXD for structure solution and TWINLAW for detwinning .

- Low diffraction quality : Optimize cryoprotection (e.g., glycerol) to reduce radiation damage during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。